molecular formula C11H8FN3O2 B1403905 3-(4-Fluorophenyl)-5-nitropyridin-4-amine CAS No. 1395492-80-4

3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Cat. No.: B1403905
CAS No.: 1395492-80-4
M. Wt: 233.2 g/mol
InChI Key: BUOWMYWLKFWCAT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a chemical compound that belongs to the class of fluorinated aromatic amines. This compound features a pyridine ring substituted with a fluorophenyl group at the 3-position and a nitro group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluorophenyl)pyridine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination to introduce the amine group at the 4-position. This step can be carried out using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-nitropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropyridin-4-amine: Lacks the fluorophenyl group, which can affect its biological activity and chemical properties.

    4-Amino-3-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is unique due to the combination of the fluorophenyl and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-8-3-1-7(2-4-8)9-5-14-6-10(11(9)13)15(16)17/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWMYWLKFWCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856596
Record name 3-(4-Fluorophenyl)-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-80-4
Record name 3-(4-Fluorophenyl)-5-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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